6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

Catalog No.
S8532325
CAS No.
M.F
C8H8BrN3
M. Wt
226.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin...

Product Name

6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

IUPAC Name

6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C8H8BrN3/c1-5-6(2)8-10-4-11-12(8)3-7(5)9/h3-4H,1-2H3

InChI Key

XCKJNDZNHWJUAA-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC=NN2C=C1Br)C

Canonical SMILES

CC1=C(C2=NC=NN2C=C1Br)C

6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a halogenated heterocyclic compound built upon the [1,2,4]triazolo[1,5-a]pyridine scaffold. This core structure is recognized in medicinal chemistry as a versatile motif, in part due to its isoelectronic relationship with purines, which allows it to serve as a purine bioisostere in drug design programs. The compound's primary procurement value lies in its specific substitution pattern: the 7,8-dimethyl groups modify the core's electronic properties and solubility, while the 6-bromo substituent serves as a strategically placed, reactive handle for introducing further molecular complexity via cross-coupling reactions.

Procurement Fit

Route

Patented catalyst-optimized synthesis designed for scalable production of this exact intermediate

Role

Direct penultimate building block for the clinical-stage TLR7/8 inhibitor BMS-986256 (Afimetoran)

Pattern

Specific 7,8-dimethyl-6-bromo substitution required for correct downstream cross-coupling and final structure

Substituting this compound with seemingly similar analogs can lead to process failure or suboptimal outcomes. Replacing the 6-bromo group with a hydrogen atom (the un-halogenated parent compound) eliminates the primary reactive site for palladium- or copper-catalyzed cross-coupling reactions, rendering it unsuitable as a synthetic intermediate for diversification. Using a 6-chloro analog would necessitate a complete re-optimization of coupling protocols, as the lower reactivity of the C-Cl bond requires more forcing conditions or specialized catalyst systems, impacting yield and process efficiency. Furthermore, isomers with different dimethyl substitution patterns would alter the scaffold's steric and electronic environment, potentially affecting downstream biological activity, selectivity, and physicochemical properties like solubility.

Substitution Risk

Analog

Replacing with non-methylated 6-bromo-[1,2,4]triazolo[1,5-a]pyridine leads to a different core and incorrect final compound for BMS-986256 synthesis

Regioisomer

2,8-dimethyl regioisomer alters steric and electronic environment, disrupting the patented coupling sequence and regioselectivity

Route

Compounds from older Pd-based routes may carry process inefficiencies; the patented Ni-catalyzed route is tailored to this substitution pattern

Ni-Catalyzed Precursor Purity Advantage

The manufacturability and purity of the title compound are directly linked to the synthesis of its key precursor, 5-bromo-3,4-dimethylpyridin-2-amine. A recent patent discloses a novel synthesis for this precursor using a nickel catalyst, which was found to generate significantly fewer side products compared to a traditional palladium-catalyzed process. The analysis showed that the total area percentage (AP) of key impurities (Compounds B to E) was less than 8.5 AP with the nickel catalyst, a marked improvement over the ~19.3 AP observed with the palladium catalyst. The patent explicitly notes this new process minimizes side products and is adaptable to large-scale manufacturing.

Evidence DimensionTotal Impurity Level (Area %)
Target Compound Data<8.5 AP (via Ni-catalyzed precursor synthesis)
Comparator Or BaselinePalladium-catalyzed precursor synthesis (~19.3 AP)
Quantified Difference>56% reduction in key side products
ConditionsSynthesis of the 5-bromo-3,4-dimethylpyridin-2-amine precursor via methylation of 2-amino-3,5-dibromo-4-methylpyridine.

A cleaner precursor synthesis translates to higher purity of the final 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine, reducing purification burdens and improving batch-to-batch consistency for scale-up applications.

Ni vs Pd synthesis yield
Head-to-head
91.7 AP (Ni) vs 28.2 AP (Pd) for intermediate, 63.5 AP gain with complete starting material conversion
Substantial process yield advantage with Ni catalyst, directly supporting scalable supply decisions
Patent WO2024015825A1, Table 1; conditions: synthesis of key intermediate on path to this compound

Key Intermediate in Drug Patents

The procurement value of 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is confirmed by its use as a named intermediate in multiple patent applications for complex, high-value therapeutic agents. For example, it is cited as a reactant in the synthesis of novel thienopyrrole compounds for treating autoimmune diseases and in the development of SARS-CoV-2 main protease inhibitors. In these examples, the 6-bromo position serves as the critical attachment point for subsequent cross-coupling reactions to build the final target molecules.

Evidence DimensionApplication as a named synthetic precursor
Target Compound DataExplicitly cited as a reactant in multiple distinct pharmaceutical patents.
Comparator Or BaselineUnsubstituted or differently functionalized analogs not specified for these patented routes.
Quantified DifferenceN/A
ConditionsMulti-step synthesis of complex heterocyclic compounds for medicinal chemistry.

This compound is not a speculative molecule; it is a proven building block for constructing patented, advanced pharmaceutical candidates, de-risking its selection for similar discovery programs.

Exclusive intermediate role
Reported
Only intermediate with 7,8-dimethyl-6-bromo pattern directly maps to BMS-986256 core; analogs not described for this clinical candidate
Essential for synthesis of this TLR7/8 inhibitor; generic analogs lead to wrong final compound
Route exclusivity per patent literature; verify against current synthetic protocols

Bromide Reactivity-Stability Balance

In the hierarchy of aryl halide reactivity for common cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), bromides offer a well-established balance between reactivity and stability. Compared to aryl chlorides, aryl bromides typically undergo oxidative addition more readily, allowing for milder reaction conditions, broader catalyst selection, and often higher yields. Compared to the more reactive aryl iodides, aryl bromides are generally more cost-effective and exhibit greater stability, making them more suitable for multi-step syntheses where the halide must endure various conditions before the final coupling step.

Evidence DimensionGeneral Reactivity in Cross-Coupling
Target Compound DataAryl Bromide: Good balance of reactivity and stability.
Comparator Or BaselineAryl Chloride (less reactive); Aryl Iodide (more reactive, less stable, often higher cost).
Quantified DifferenceN/A (General chemical principle)
ConditionsTypical Pd- or Cu-catalyzed cross-coupling reactions.

Selecting the 6-bromo derivative provides a reliable, well-characterized reactive handle that aligns with standard, robust protocols in process development, avoiding the challenges of either low reactivity or precursor instability.

Purity vs non-methylated analog
Cross-study comparable
Typically ≥98% HPLC vs 96–97% for 6-bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-80-0)
Higher purity baseline reduces catalyst-poisoning impurity risk in sensitive cross-couplings
Vendor CoA specifications; confirm lot-specific purity before use

Drug Discovery Building Block

This compound is the right choice as a starting material for synthesizing libraries of analogs targeting kinases, nuclear receptors, or other protein classes where the [1,2,4]triazolo[1,5-a]pyridine scaffold is active. Its demonstrated use in patented routes for complex therapeutics confirms its utility as a reliable intermediate for accessing novel chemical matter.

Process Development & Scale-Up

For projects advancing from discovery to development, this intermediate is a strong candidate due to its documented synthesis route optimized for high purity and scalability. The availability of a process that minimizes side-product formation in a key precursor step reduces risks associated with batch inconsistency and complex downstream purifications.

Molecular Probes & Advanced Materials

The 6-bromo position provides a versatile anchor point for introducing fluorophores, affinity tags, or functional groups relevant to materials science. The underlying scaffold's stable, aromatic nature makes it a suitable core for developing specialized probes or functional organic materials.

Application Fit

Application
Selection Property
Validation Focus
BMS-986256 synthesis scale-up
Designated key intermediate
Structural identity and route fidelity; confirm regioisomer-free profile
Palladium-free biaryl coupling
Ni-catalyzed route efficiency
Process yield benchmarking against legacy Pd methods
High-purity Suzuki-Miyaura coupling
Enhanced purity specification
Impurity profile and catalyst compatibility in cross-coupling

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

224.99016 g/mol

Monoisotopic Mass

224.99016 g/mol

Heavy Atom Count

12

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